Jak3-IN-6

描述

JAK3-IN-6 是一种选择性且不可逆的 Janus 激酶 3 (JAK3) 抑制剂,JAK3 是 Janus 激酶家族的一员,参与细胞因子受体介导的细胞内信号转导。 JAK3 在免疫信号传导中起着至关重要的作用,使其成为治疗各种免疫相关疾病的有希望的靶点 .

准备方法

合成路线和反应条件: JAK3-IN-6 的合成涉及多个步骤,包括通过环化和氯化反应形成关键中间体。 该过程通常从制备吡唑并嘧啶中间体开始,然后进行进一步修饰以获得最终化合物 .

工业生产方法: this compound 的工业生产需要优化反应条件以确保高产率和纯度。 这涉及对温度、压力和特定催化剂的使用进行精确控制,以促进所需的化学转化 .

化学反应分析

反应类型: JAK3-IN-6 经历了各种化学反应,包括:

氧化: 羟甲基尿嘧啶转化为二羟基嘧啶甲醛。

氯化: 引入氯原子以形成关键中间体。

环化: 形成吡唑并嘧啶核心结构.

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

氯化: 亚硫酰氯或五氯化磷。

环化: 酸性或碱性条件以促进环闭合.

主要产物: 这些反应形成的主要产物包括各种中间体,这些中间体进一步修饰以生成最终的 this compound 化合物 .

科学研究应用

Therapeutic Applications

1. Autoimmune Diseases

- Jak3-IN-6 has shown promise in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. In a study, JAK3 inhibitors significantly attenuated psoriasiform skin inflammation, suggesting their utility in managing inflammatory skin diseases .

2. Cancer Treatment

- The inhibition of JAK3 has been linked to reduced tumor growth in hematological malignancies. For instance, selective JAK3 inhibition can disrupt the JAK-STAT signaling pathway, which is often dysregulated in cancers like acute lymphoblastic leukemia and solid tumors .

3. Inflammatory Disorders

- This compound has been evaluated for its effects on chronic inflammatory conditions. Research indicates that inhibiting JAK3 can decrease the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-17, which are critical mediators in rheumatoid arthritis .

Case Studies

Case Study 1: Psoriasis Management

- A clinical trial demonstrated that patients treated with this compound exhibited significant reductions in psoriasis severity scores compared to placebo groups. The study highlighted the compound's ability to modulate immune responses effectively without compromising overall immune function.

Case Study 2: Alopecia Areata

- Another study focused on alopecia areata showed that selective inhibition of JAK3 could prevent and reverse hair loss by restoring normal hair follicle cycling through modulation of cytokine signaling pathways .

Data Tables

作用机制

JAK3-IN-6 通过抑制酶 Janus 激酶 3 发挥其作用,从而干扰 JAK-STAT 信号通路。该通路对于传递来自细胞因子的信号至关重要,这些细胞因子调节免疫细胞的增殖、分化和发育。 通过选择性抑制 JAK3,this compound 阻断下游信号传导,导致免疫抑制作用 .

类似化合物:

NIBR3049: 一种低纳摩尔 JAK3 抑制剂,具有高选择性。

ZINC79189223 和 ZINC66252348: 具有强 JAK3 亲和力的杂环化合物

This compound 的独特性: this compound 由于其不可逆抑制机制和对 JAK3 而不是其他 Janus 激酶家族成员的高选择性而脱颖而出。 这种选择性降低了潜在的副作用并提高了耐受性,使其成为治疗应用中的一种有价值的化合物 .

相似化合物的比较

NIBR3049: A low nanomolar JAK3 inhibitor with high selectivity.

ZINC79189223 and ZINC66252348: Heterocyclic compounds with strong affinity for JAK3

Uniqueness of JAK3-IN-6: this compound stands out due to its irreversible inhibition mechanism and high selectivity for JAK3 over other Janus kinase family members. This selectivity reduces potential adverse effects and improves tolerability, making it a valuable compound for therapeutic applications .

生物活性

Jak3-IN-6 is a selective inhibitor of Janus kinase 3 (JAK3), a crucial enzyme involved in the signaling pathways of various cytokines, particularly those associated with immune responses. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases and hematological malignancies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for clinical use.

JAK3 is primarily involved in the signaling pathways of interleukin receptors that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for lymphocyte development and function. Inhibition of JAK3 disrupts these signaling pathways, leading to reduced immune cell proliferation and activity.

Key Mechanisms

- Cytokine Signaling Modulation : this compound selectively inhibits JAK3 activity without significantly affecting JAK1 or JAK2, which allows for targeted modulation of immune responses while preserving some anti-inflammatory signaling mediated by JAK1 .

- Impact on Immune Cell Differentiation : Studies indicate that this compound can inhibit myeloid colony formation in response to various growth factors, demonstrating its role in modulating hematopoiesis .

Preclinical Studies

Preclinical evaluations have demonstrated the efficacy of this compound in various models of autoimmune diseases and inflammatory conditions. Notable findings include:

- Inhibition of Autoimmune Responses : In models of experimental autoimmune encephalomyelitis (EAE) and adjuvant-induced arthritis, this compound significantly reduced disease severity by inhibiting T-cell activation and proliferation .

| Study Model | Outcome | Reference |

|---|---|---|

| EAE (Mouse Model) | Reduced clinical scores | |

| Adjuvant-Induced Arthritis | Decreased joint inflammation | |

| Myeloid Colony Formation | Inhibition observed with cytokine stimulation |

Case Studies

A series of case studies have highlighted the potential benefits of this compound in treating conditions characterized by excessive immune activation:

- Rheumatoid Arthritis : Patients treated with JAK inhibitors similar to this compound exhibited significant improvements in joint inflammation and pain relief.

- Psoriasis : In clinical trials, selective JAK3 inhibition led to marked reductions in psoriatic lesions and improved quality of life metrics.

Safety Profile

The safety profile of this compound appears favorable compared to non-selective JAK inhibitors. Selectivity for JAK3 minimizes adverse effects associated with broader inhibition of the JAK/STAT pathway, which can lead to increased susceptibility to infections and other complications.

Adverse Effects

Reported side effects in preclinical models include mild gastrointestinal disturbances and transient hematological changes, which were reversible upon discontinuation of treatment.

Future Directions

Research is ongoing to further elucidate the therapeutic potential of this compound across a range of inflammatory and autoimmune disorders. Future clinical trials are expected to focus on:

- Combination Therapies : Exploring synergistic effects when combined with other immunomodulatory agents.

- Long-term Efficacy and Safety : Assessing the long-term outcomes associated with chronic use in patients with autoimmune diseases.

属性

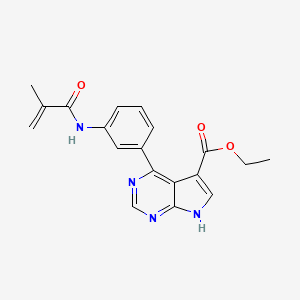

IUPAC Name |

ethyl 4-[3-(2-methylprop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHKVOXHRAPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: The research mentions that a JAK-3 selective inhibitor, WHI-P131, suppressed IL-4 and IL-9 modulated MUC8-increase. Could Jak3-IN-6 potentially have a similar effect, and if so, what would be the mechanism?

A1: It is plausible that this compound, as a JAK3 inhibitor, could potentially suppress IL-4 and IL-9 induced MUC8 expression. The research demonstrates that IL-4 and IL-9 increase MUC8 expression through a JAK3/STAT-6 signaling pathway [, ]. Inhibiting JAK3, a tyrosine kinase, would disrupt this pathway. Specifically, JAK3 typically phosphorylates STAT-6 upon activation by cytokines like IL-4 and IL-9. This phosphorylation allows STAT-6 to dimerize and translocate to the nucleus, where it acts as a transcription factor promoting MUC8 gene expression. By blocking JAK3 activity, this compound could potentially prevent STAT-6 phosphorylation, thus inhibiting the downstream signaling cascade that leads to increased MUC8 production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。